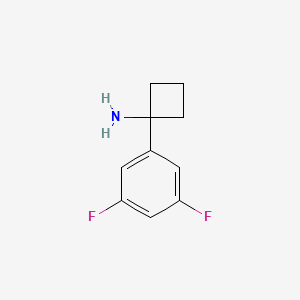

1-(3,5-Difluorophenyl)cyclobutanamine

Description

1-(3,5-Difluorophenyl)cyclobutanamine is a cycloalkylamine derivative featuring a cyclobutane ring substituted with a 3,5-difluorophenyl group. Its molecular structure combines the rigidity of the cyclobutane scaffold with the electron-withdrawing properties of fluorine atoms on the aromatic ring.

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2 |

InChI Key |

XNWWYYGSEBGGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC(=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclobutanamine typically involves the following steps:

Preparation of 3,5-Difluorophenylboronic Acid: This is achieved through the reaction of 3,5-difluorophenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.

Cyclobutanamine Formation: The cyclobutanamine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods: The industrial production of 1-(3,5-Difluorophenyl)cyclobutanamine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclobutanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3,5-Difluorophenyl)cyclobutanamine with key analogs, focusing on structural differences, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects: Fluorine vs. Trifluoromethyl: The trifluoromethyl groups in significantly increase lipophilicity (logP ~3.5 vs. In contrast, the difluoro substitution in the target compound balances metabolic stability and moderate polarity . Halogen Replacement: Replacing fluorine with chlorine (as in ) introduces greater steric bulk and polarizability, which may enhance interactions with hydrophobic enzyme pockets but reduce metabolic stability due to slower oxidative degradation.

Ring System Variations: Cyclobutane vs. Isobenzofuranone: The isobenzofuranone scaffold in introduces a fused aromatic system with a ketone oxygen, enabling hydrogen bonding absent in cyclobutane-based analogs. This structural difference likely shifts biological targets toward serotonin receptors (e.g., 5-HT2A) . Cyclobutane vs.

Functional Group Impact :

- Primary Amine (Target Compound) vs. Tertiary Amine () : The primary amine in the target compound may favor interactions with amine transporters (e.g., SERT), while tertiary amines in are more suited for G-protein-coupled receptor modulation due to enhanced membrane permeability .

Research Findings and Implications

- Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate prolonged half-lives in vitro compared to chlorinated derivatives, attributed to fluorine’s resistance to cytochrome P450 oxidation .

- Binding Affinity : The 3,5-difluoro configuration in the target compound may optimize π-π stacking with aromatic residues in enzymes, as seen in related kinase inhibitors .

- Toxicity Considerations : Chlorinated analogs (e.g., ) show higher hepatotoxicity in preclinical models, likely due to reactive metabolite formation, whereas fluorinated derivatives exhibit cleaner safety profiles .

Biological Activity

1-(3,5-Difluorophenyl)cyclobutanamine is a compound of interest due to its unique structural properties and potential biological activities. The presence of two fluorine atoms in its structure enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Structural Characteristics

The structural formula of 1-(3,5-Difluorophenyl)cyclobutanamine can be represented as follows:

This compound features a cyclobutane ring substituted with a difluorophenyl group, which is expected to affect its interaction with biological targets.

Research has indicated that compounds similar to 1-(3,5-Difluorophenyl)cyclobutanamine may interact with various biological pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic processes, thereby altering physiological responses.

Pharmacological Effects

1-(3,5-Difluorophenyl)cyclobutanamine has shown promise in several pharmacological contexts:

- Antidepressant Activity : Studies suggest that similar compounds can exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Anti-inflammatory | Inhibition of cytokines |

Study 1: Antidepressant-Like Effects

A study investigated the antidepressant-like effects of 1-(3,5-Difluorophenyl)cyclobutanamine in a mouse model. The compound was administered at varying doses, and behavioral assays were conducted to assess changes in depressive-like behavior. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.

Study 2: Anti-Inflammatory Response

In another study focusing on inflammatory responses, 1-(3,5-Difluorophenyl)cyclobutanamine was tested for its ability to modulate cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in the levels of TNF-α and IL-6, indicating anti-inflammatory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.